

Spectroscopic and Spectrometric Analysis of 9-Phenanthrenecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 9-Phenanthrenecarboxylic acid

Cat. No.: B1221669

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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **9-phenanthrenecarboxylic acid** (C₁₅H₁₀O₂).^{[1][2][3]} Intended for researchers, scientists, and professionals in drug development, this document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes detailed experimental protocols for data acquisition and a workflow diagram for spectroscopic analysis.

Introduction

9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative containing a carboxylic acid functional group.^[2] Its rigid, planar structure and functional group make it a subject of interest in medicinal chemistry and materials science. Accurate spectroscopic and spectrometric characterization is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide summarizes the key spectral features of this molecule.

Spectroscopic Data

The following sections present the expected spectroscopic data for **9-phenanthrenecarboxylic acid** based on data available in spectral databases and known chemical shift and absorption frequency ranges for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **9-phenanthrenecarboxylic acid** is expected to show complex multiplets in the aromatic region due to the coupling of the nine aromatic protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ^1H NMR Spectroscopic Data for **9-Phenanthrenecarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	br s	1H	-COOH
~7.5 - 8.8	m	9H	Ar-H

Note: The aromatic region will consist of multiple overlapping signals. Specific assignments require advanced 2D NMR techniques.

The carbon-13 NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule, with the carboxyl carbon appearing at the most downfield position.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **9-Phenanthrenecarboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~170 - 185	-COOH
~122 - 135	Ar-C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **9-phenanthrenecarboxylic acid** is characterized by the absorptions of the carboxylic acid group and the aromatic ring system.

Table 3: Characteristic IR Absorption Bands for **9-Phenanthrenecarboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
1680-1710	Strong	C=O stretch (carboxylic acid)
1500-1600	Medium	C=C stretch (aromatic)
1210-1320	Strong	C-O stretch (carboxylic acid)
650-900	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **9-phenanthrenecarboxylic acid**, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.24 g/mol).[\[2\]](#)[\[4\]](#)

Table 4: Predicted Mass Spectrometry Data for **9-Phenanthrenecarboxylic Acid**

m/z	Relative Intensity (%)	Assignment
222	High	[M] ⁺ (Molecular Ion)
205	Moderate	[M-OH] ⁺
177	High	[M-COOH] ⁺
151	Moderate	Further fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of **9-phenanthrenecarboxylic acid** for ^1H NMR (20-50 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry vial.
- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Using a pipette, transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse-acquire sequence.
- For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
- Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **9-phenanthrenecarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Preparation:

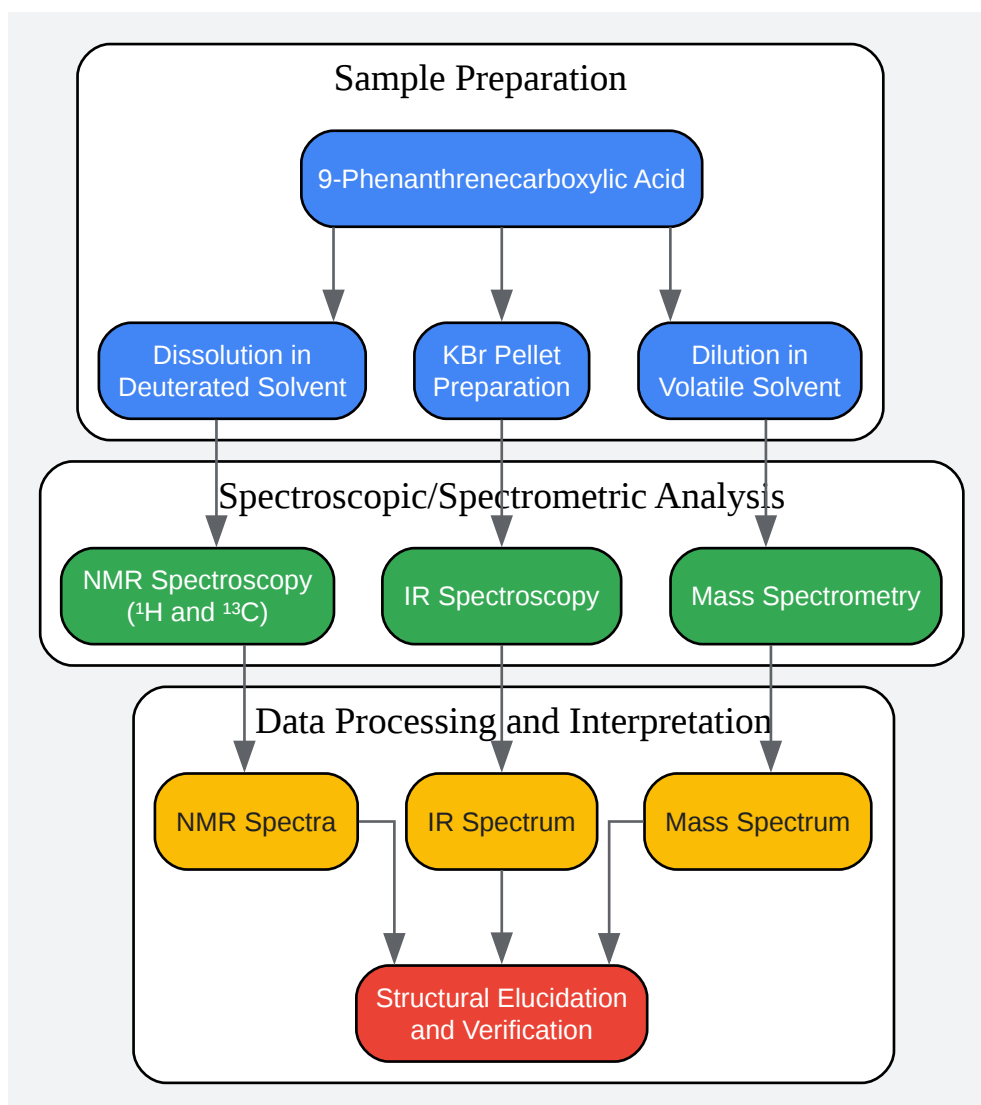
- Prepare a dilute solution of **9-phenanthrenecarboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- The resulting mass spectrum is plotted as relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **9-phenanthrenecarboxylic acid**.



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Caption: Workflow for the spectroscopic analysis of **9-phenanthrenecarboxylic acid**.

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